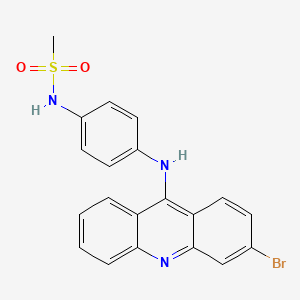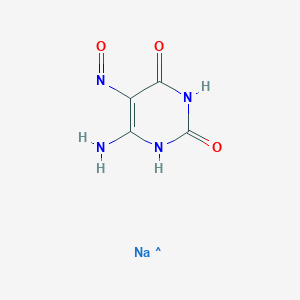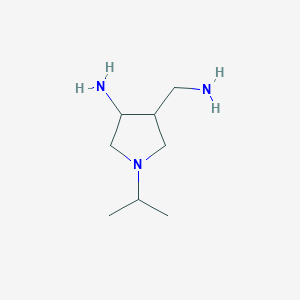
4-(Aminomethyl)-1-isopropylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrrolidinemethanamine, 4-amino-1-(1-methylethyl)-: is a chemical compound with the molecular formula C8H19N3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidinemethanamine, 4-amino-1-(1-methylethyl)- typically involves the reaction of pyrrolidine derivatives with appropriate amine precursors under controlled conditions. One common method involves the reductive amination of 4-amino-1-(1-methylethyl)pyrrolidine with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and alcohols.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrolidine derivatives
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3-Pyrrolidinemethanamine, 4-amino-1-(1-methylethyl)- is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry .
Biology: It can be used in the synthesis of pharmaceuticals, particularly those targeting neurological pathways due to its structural similarity to neurotransmitters .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific enzymes or receptors, making them candidates for drug development .
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 3-Pyrrolidinemethanamine, 4-amino-1-(1-methylethyl)- involves its interaction with specific molecular targets such as enzymes or receptors. It may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simple nitrogen-containing heterocycle.
4-Aminopyrrolidine: A derivative with an amino group at the 4-position.
1-Isopropylpyrrolidine: A derivative with an isopropyl group at the 1-position
Uniqueness: 3-Pyrrolidinemethanamine, 4-amino-1-(1-methylethyl)- is unique due to the presence of both an amino group and an isopropyl group on the pyrrolidine ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H19N3 |
|---|---|
Poids moléculaire |
157.26 g/mol |
Nom IUPAC |
4-(aminomethyl)-1-propan-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H19N3/c1-6(2)11-4-7(3-9)8(10)5-11/h6-8H,3-5,9-10H2,1-2H3 |
Clé InChI |
SOOUKKHKOVPLAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC(C(C1)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


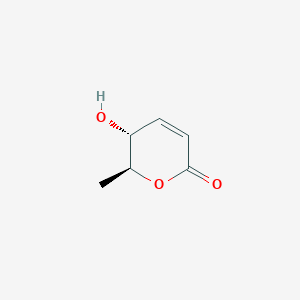
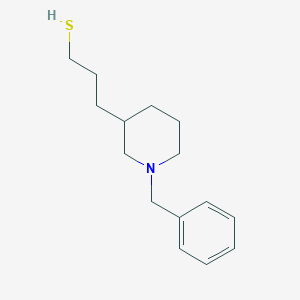
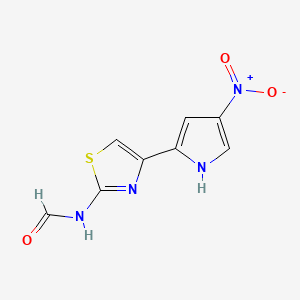


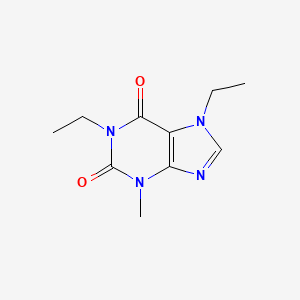
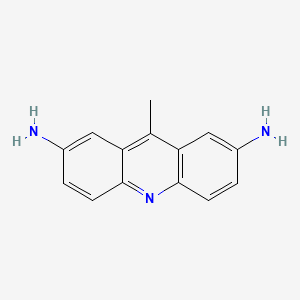
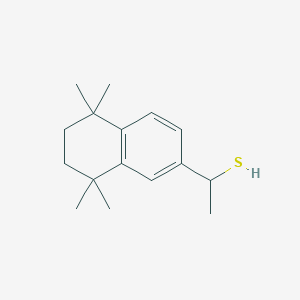

![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)

